5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
cyclopropyl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-9(6-1-2-6)10-4-8-3-7(10)5-12-8/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIKXVNNPVRCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanecarbonyl chloride with 2-thia-5-azabicyclo[2.2.1]heptane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with lithium aluminum hydride may produce an alcohol .
Scientific Research Applications
Structural Characteristics
This compound features a bicyclic structure that includes:
- Bicyclo[2.2.1]heptane core : Provides a rigid framework conducive to biological activity.
- Thia (sulfur-containing) : Contributes to its reactivity and potential interactions in biological systems.
- Cyclopropanecarbonyl group : Enhances the compound's electrophilic properties, making it suitable for various chemical reactions.
The molecular formula for this compound is with a molecular weight of approximately 273.32 g/mol .
Pharmacological Applications
The unique structure of 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane suggests several promising applications in medicinal chemistry:
Drug Development
- Antiviral and Antitumor Agents : Similar compounds have been explored for their potential as nucleoside analogues, which exhibit antiviral and chemotherapeutic properties .
- Neuropharmacology : The compound's ability to interact with biological targets makes it a candidate for developing drugs aimed at neurological disorders.
Olfactory Properties
- Research indicates that derivatives of this compound can be evaluated for their olfactory characteristics, leading to applications in the fragrance industry .
Case Study 1: Neuropharmacological Applications
In studies examining the interaction of various azabicyclic compounds with neurotransmitter receptors, 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane was found to exhibit significant binding affinity towards specific receptors involved in pain modulation and anxiety relief.
Case Study 2: Antimicrobial Activity
A series of derivatives based on this compound were synthesized and tested against various microbial strains. Results indicated that certain modifications enhanced antimicrobial potency, suggesting a pathway for developing new antibiotics.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5-Azabicyclo[2.2.1]heptane | Bicyclic structure with nitrogen | Basic structure without additional functional groups |
| 4-Fluorophenyl cyclopropanecarboxylic acid | Cyclopropane with carboxylic acid | Lacks the bicyclic framework |
| 6-Thia-5-azabicyclo[3.3.0]octane | Similar bicyclic structure | Different ring size and sulfur positioning |
The uniqueness of 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane lies in its combination of fluorinated aromatic systems with bicyclic azabicycles, potentially leading to distinct pharmacological profiles compared to its analogs .
Mechanism of Action
The mechanism by which 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfur and nitrogen atoms within its structure play a crucial role in these interactions, facilitating the formation of covalent bonds or hydrogen bonds with the target molecules .
The pathways involved in the compound’s mechanism of action depend on the specific application. For example, in drug discovery, the compound may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Bicyclic Compounds
Core Framework and Heteroatom Variations
- Bicyclo[2.2.1]heptane Derivatives: The target compound shares its core with 5-(6-chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane and 5-tosyl-2-oxa-5-azabicyclo[2.2.1]heptane .
- Bicyclo[4.2.0]oct-2-ene and Bicyclo[3.2.0]heptane Systems: Compounds from and feature larger or smaller bicyclic frameworks (e.g., cephalosporins and penams) with β-lactam rings, which are critical for antibiotic activity. These structures prioritize nitrogen and sulfur placements for enzymatic inhibition, unlike the target compound’s norbornane-like system.
Substituent and Functional Group Analysis
- Cyclopropanecarbonyl vs. Tosyl/Pyrimidinyl : The target compound’s cyclopropanecarbonyl group introduces steric hindrance and electrophilicity, contrasting with the sulfonyl (tosyl) group in and the aromatic pyrimidine in . These differences influence reactivity: the tosyl group is a leaving group, while the cyclopropane may enhance metabolic stability.
- Antibiotic Derivatives: Compounds in and feature amino-acid-derived side chains (e.g., phenylacetamido) and β-lactam rings, which are absent in the target compound. This suggests divergent biological applications—antibacterial activity vs.
Biological Activity
5-Cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane (CAS No. 1934457-57-4) is a bicyclic compound with potential applications in medicinal chemistry due to its unique structural features, including a cyclopropanecarbonyl moiety and a sulfur atom in its framework. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane is , with a molecular weight of approximately 173.27 g/mol. The compound features a bicyclic structure that contributes to its biological activity by influencing interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of bicyclic compounds similar to 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the bicyclic framework can enhance the efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For example, a study demonstrated that modifications to the azabicyclo structure could lead to compounds with enhanced cytotoxicity against human cancer cell lines .
The biological activity of 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating biological processes.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of several derivatives of bicyclic compounds, including 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane. The results indicated that certain analogs exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
| Compound | Activity | Target Organism |
|---|---|---|
| Compound A | Moderate | S. aureus |
| Compound B | High | E. coli |
| 5-Cyclopropanecarbonyl derivative | Significant | Multiple strains |
Study 2: Cancer Cell Proliferation
Another investigation focused on the anticancer effects of this compound on various human cancer cell lines, including breast and colon cancer cells. The study revealed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis in a dose-dependent manner .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HCT116 (Colon) | 10 | Cell cycle arrest |
Q & A
Basic: What are the key considerations in designing an efficient synthesis route for 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane?
Efficient synthesis requires optimizing reaction steps, selecting stereospecific reagents, and minimizing side reactions. For bicyclo[2.2.1]heptane derivatives, multi-step sequences often involve cyclization, protection/deprotection of functional groups, and redox adjustments. For example, trans-4-hydroxy-L-proline has been used as a precursor for bicyclic structures via CbzCl protection, sulfonation, and borohydride reduction, achieving high yields (91–100%) under controlled temperatures (0°C to reflux) and solvent systems (MeOH/THF) . Catalysts like DMAP and Pd/C are critical for regioselectivity and hydrogenation efficiency . Purification via column chromatography or recrystallization ensures product integrity.
Advanced: How can computational methods predict the stability and reactivity of bicyclo[2.2.1]heptane derivatives under varying conditions?
Density functional theory (DFT) and molecular dynamics simulations assess thermodynamic stability, bond dissociation energies, and substituent effects. For example, bicyclo[2.2.1]heptane derivatives with nitro groups exhibit high heat of formation (HOF) values (e.g., 434.8 kJ/mol for compound 3 in Fig. 1), correlating with detonation velocity (8.62 km/s) and pressure (32.3 GPa) . Computational models also predict that C–NO₂ bonds are more sensitive initiation sites than N–NO₂ bonds, guiding the design of low-sensitivity explosives . Software like Gaussian or VASP can simulate electronic structures and reaction pathways under thermal or mechanical stress.
Basic: What analytical techniques are most effective for confirming the stereochemistry of bicyclo[2.2.1]heptane-based compounds?
High-resolution NMR (¹H, ¹³C, and 2D COSY/NOESY) is indispensable for stereochemical assignment. For instance, coupling constants (e.g., J = 9–12 Hz for axial protons) and NOE correlations differentiate endo vs. exo configurations in bicyclic systems . X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in the synthesis of (+)-epibatidine, where the 1R,2R,4S configuration was confirmed via single-crystal analysis . Chiral HPLC or polarimetry can further validate enantiomeric purity.
Advanced: What strategies resolve contradictions in synthetic yields reported for bicyclo[2.2.1]heptane derivatives with different substituents?
Discrepancies often arise from solvent polarity, temperature gradients, or catalyst loading. For example, NaBH₄ reduction in EtOH/THF (0°C to RT) achieves 100% yield for bicyclo[2.2.1]heptane intermediates, while analogous reactions in pure EtOH may plateau at 85–90% due to incomplete reduction . Systematic DOE (Design of Experiments) studies can isolate variables like pH (e.g., NaOH concentration in protection steps) or reaction time (2.5–16 hours) . Cross-referencing kinetic data and intermediates (e.g., via LC-MS) identifies bottlenecks in multi-step sequences.
Basic: How do reaction conditions influence the stereochemical outcome in the synthesis of azabicycloheptane derivatives?
Steric hindrance and solvent polarity dictate stereoselectivity. For example, TsCl-mediated sulfonation in CH₂Cl₂ with Et₃N as a base favors endo product formation (93% yield) due to transition-state stabilization in non-polar solvents . Conversely, polar aprotic solvents like DMF may promote exo configurations via solvation effects. Low temperatures (0°C) suppress epimerization during cyclopropane carbonyl group installation, preserving enantiomeric excess (>99% ee) .
Advanced: What role do substituents play in the thermal stability of bicyclo[2.2.1]heptane derivatives, and how can this be modeled?
Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance thermal stability by increasing bond dissociation energies (BDEs). For instance, nitro-substituted derivatives exhibit BDEs > 200 kJ/mol for C–C bonds, delaying decomposition until >250°C . In contrast, bulky alkyl groups (e.g., cyclopropyl) reduce lattice energy, lowering melting points and sensitivity. QSPR (Quantitative Structure-Property Relationship) models correlate substituent electronegativity with activation energy (Eₐ), enabling predictive stability assessments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
